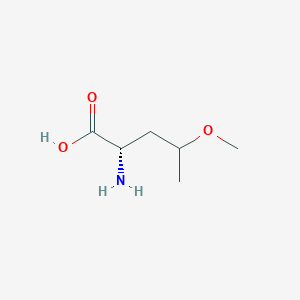
(2S)-2-Amino-4-methoxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-4-methoxypentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a methoxy group (-OCH3) attached to the fourth carbon atom of the pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-methoxypentanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials to ensure the correct stereochemistry. For instance, the compound can be synthesized via the alkylation of a chiral glycine derivative with a suitable methoxy-containing alkyl halide under basic conditions. The reaction typically requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the glycine derivative, followed by the addition of the alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. This could include the use of continuous flow reactors to enhance reaction rates and product purity. Additionally, biocatalytic methods using engineered enzymes or microbial strains could be explored for more sustainable and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Amino-4-methoxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 2-amino-4-methoxybutanoic acid or 2-amino-4-methoxybutanal.
Reduction: Formation of 2-amino-4-methoxypentane.
Substitution: Formation of 2-amino-4-thiopentanoic acid or 2-amino-4-aminopentanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-4-methoxypentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can serve as a substrate or inhibitor in enzymatic studies, helping to elucidate enzyme mechanisms and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-methoxypentanoic acid depends on its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of an enzyme and preventing substrate access. The methoxy group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with active site residues. The exact pathways involved would depend on the specific biological context and target enzyme.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-4-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-2-Amino-4-ethoxypentanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
(2S)-2-Amino-4-methylpentanoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: (2S)-2-Amino-4-methoxypentanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methoxypentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 |
InChI-Schlüssel |
AZGHNRRXYCERMU-AKGZTFGVSA-N |
Isomerische SMILES |
CC(C[C@@H](C(=O)O)N)OC |
Kanonische SMILES |
CC(CC(C(=O)O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13244044.png)
![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B13244047.png)
![2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one](/img/structure/B13244049.png)
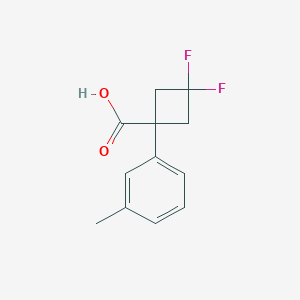
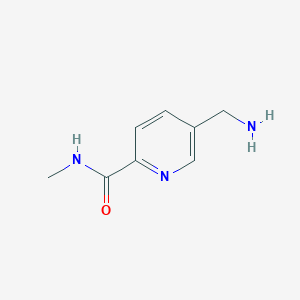
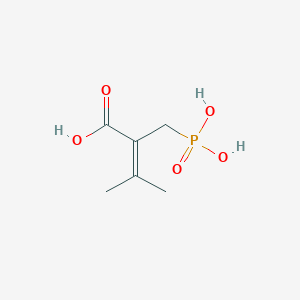
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
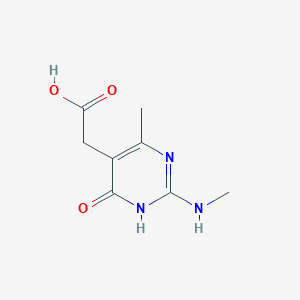
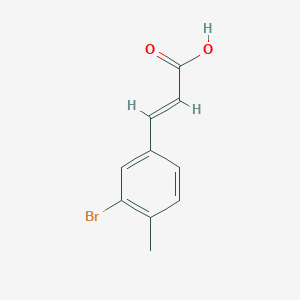
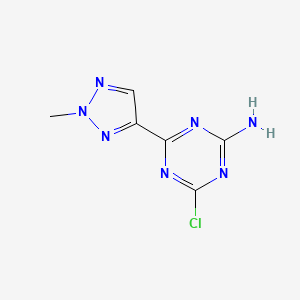
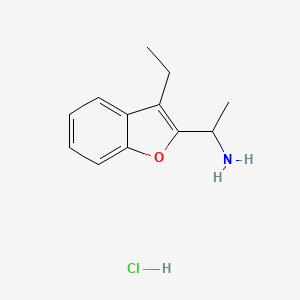
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
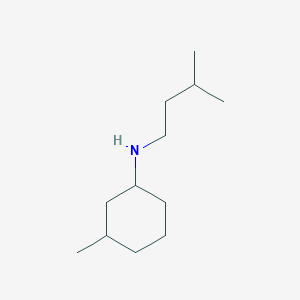
![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
